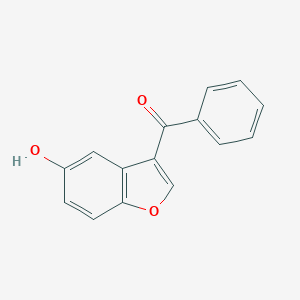

(5-ヒドロキシ-1-ベンゾフラン-3-イル)(フェニル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

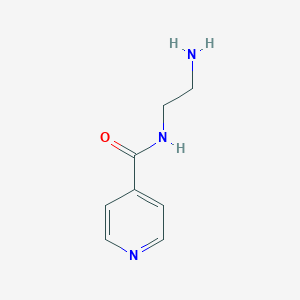

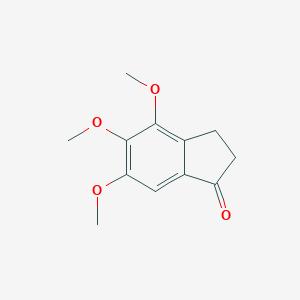

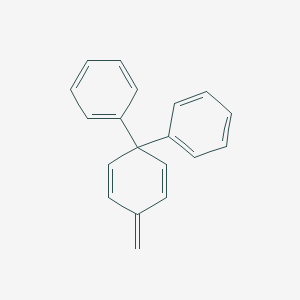

The compound (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone is a benzofuran derivative with a phenyl methanone moiety. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic applications in diseases such as Alzheimer's and diabetes .

Synthesis Analysis

The synthesis of benzofuran-phenylmethanone derivatives can be achieved through various methods. One approach involves the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones to yield benzoaryl-5-yl(2-hydroxyphenyl)methanones . Another method includes the Rap-Stoermer condensation reaction, which has been used to produce benzofuran-2-yl(phenyl)methanone derivatives . Additionally, the reaction of halogenated phenols with benzoyl chloride has been employed to synthesize compounds like (5-bromo-2-hydroxyphenyl)(phenyl)methanone .

Molecular Structure Analysis

The molecular structure of benzofuran-phenylmethanone derivatives has been characterized using various spectroscopic techniques such as IR, NMR, MS, and HRMS. X-ray crystallography has also been utilized to determine the crystal structure of these compounds, providing detailed information about their molecular geometry .

Chemical Reactions Analysis

Benzofuran-phenylmethanone derivatives can undergo further chemical modifications, which can enhance their biological activity. For instance, introducing hydroxyl groups to the phenyl ring may result in increased inhibitory action against targets like SIRT1, a NAD(+)-dependent deacetylase . The presence of substituents such as nitro, methoxy, and halogen groups can also influence the antimicrobial and antioxidant properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-phenylmethanone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their biological function and potential therapeutic use. The crystallographic data provide insights into the density and molecular packing of these compounds .

Relevant Case Studies

Several case studies have demonstrated the biological significance of benzofuran-phenylmethanone derivatives. For example, some novel substituted benzofuran-phenylmethanone analogs have shown promising antimicrobial activity against various bacterial and fungal strains, as well as cytotoxicity against cancer cell lines . In another study, benzofuran-2-yl(phenyl)methanone derivatives were evaluated as ligands for β-amyloid plaques, which are characteristic of Alzheimer's disease, showing potential as probes for detecting these plaques in the brain . Furthermore, certain derivatives have been identified as potent SIRT1 inhibitors, suggesting their role in regulating deacetylase activity and influencing cellular processes .

科学的研究の応用

抗腫瘍活性

ベンゾフラン化合物、(5-ヒドロキシ-1-ベンゾフラン-3-イル)(フェニル)メタノンを含む、は抗腫瘍などの強い生物活性を示すことがわかっています . たとえば、一部の置換ベンゾフランは、さまざまな種類の癌細胞で有意な細胞増殖阻害効果を示しています .

抗菌活性

ベンゾフラン誘導体は、顕著な抗菌活性を示すことがわかっています . これは、多剤耐性疾患の治療のための新規抗菌化合物の開発に適しています .

抗酸化活性

ベンゾフラン化合物は、抗酸化特性を持つことがわかっています . これは、酸化ストレスによって引き起こされる疾患の治療に潜在的に役立ちます。

抗ウイルス活性

ベンゾフラン化合物は、抗ウイルス活性も示しています . たとえば、新規の環状ベンゾフラン化合物は、抗C型肝炎ウイルス活性を有し、C型肝炎病の有効な治療薬になると期待されています .

抗がん剤

ベンゾフラン化合物は、抗がん剤として開発および利用されてきました . ベンゾチオフェンとベンゾフランの新規なスキャフォールド化合物が開発され、抗がん剤として利用されています .

薬物合成

Safety and Hazards

将来の方向性

The unique structural features and wide array of biological activities of benzofuran derivatives make them a privileged structure in the field of drug discovery . Therefore, “(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone” and other benzofuran derivatives may have potential applications in the development of new therapeutic agents .

作用機序

Target of Action

Benzofuran derivatives have been known to exhibit potent antibacterial activity .

Mode of Action

It is known that benzofuran derivatives can interact with bacterial cells, leading to their inhibition .

Biochemical Pathways

Benzofuran derivatives are known to interfere with the normal functioning of bacterial cells, leading to their inhibition .

Result of Action

Benzofuran derivatives are known to exhibit antibacterial activity, indicating that they can inhibit the growth of bacterial cells .

特性

IUPAC Name |

(5-hydroxy-1-benzofuran-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(9-18-14)15(17)10-4-2-1-3-5-10/h1-9,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHPCXZMHILLOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344255 |

Source

|

| Record name | (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17249-62-6 |

Source

|

| Record name | (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)